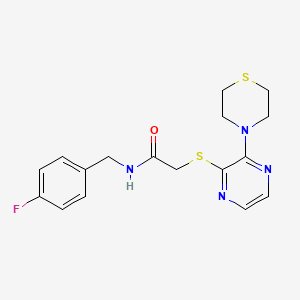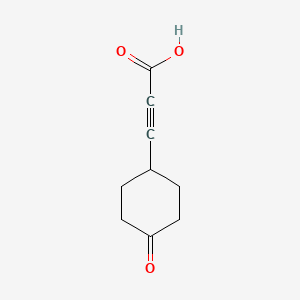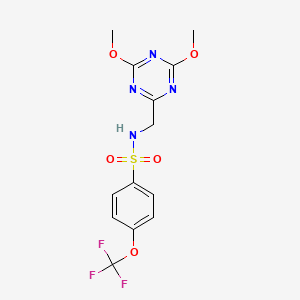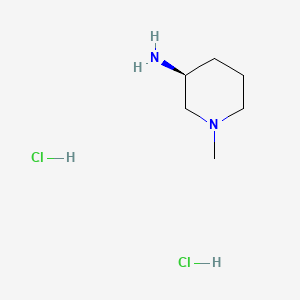![molecular formula C17H18FNO4S B2587817 2-[(3-氟苯基)磺酰基]-6,7-二甲氧基-1,2,3,4-四氢异喹啉 CAS No. 667911-83-3](/img/structure/B2587817.png)
2-[(3-氟苯基)磺酰基]-6,7-二甲氧基-1,2,3,4-四氢异喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluorobenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a tetrahydroisoquinoline core substituted with fluorobenzenesulfonyl and dimethoxy groups
科学研究应用
2-(3-Fluorobenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential bioactivity.
Industrial Applications: It is used in the development of specialty chemicals and materials with unique properties.
作用机制
Target of Action
The compound “2-[(3-Fluorophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule that contains an isoquinoline moiety. Isoquinoline derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities
Mode of Action
Without specific information on this compound, it’s challenging to provide a detailed explanation of its interaction with its targets. Many isoquinoline derivatives are known to bind with high affinity to multiple receptors , which could lead to various biological effects.
Biochemical Pathways
Isoquinoline derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of activities exhibited by isoquinoline derivatives , it’s possible that this compound could have multiple effects at the molecular and cellular level.
准备方法
The synthesis of 2-(3-Fluorobenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Sulfonylation: The tetrahydroisoquinoline is then reacted with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
化学反应分析
2-(3-Fluorobenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the sulfonyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization with groups like nitro or halogen substituents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Similar compounds to 2-(3-Fluorobenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline include:
2-(3-Chlorobenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound has a chlorine substituent instead of fluorine, which can affect its reactivity and biological activity.
2-(3-Bromobenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: The bromine substituent introduces different steric and electronic effects compared to fluorine.
2-(3-Methylbenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: The methyl group provides a different hydrophobic character and reactivity profile.
The uniqueness of 2-(3-Fluorobenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
2-(3-fluorophenyl)sulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-22-16-8-12-6-7-19(11-13(12)9-17(16)23-2)24(20,21)15-5-3-4-14(18)10-15/h3-5,8-10H,6-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHSPTXBGLBMOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)C3=CC=CC(=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2587735.png)
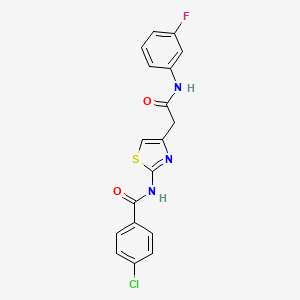
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2587737.png)
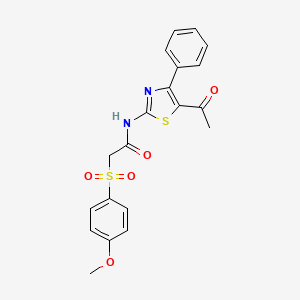
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2587742.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2587743.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2587750.png)
![N-(4-ethoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2587751.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitro-2-pyridinamine](/img/structure/B2587752.png)
